N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1207028-23-6
VCID: VC4212431
InChI: InChI=1S/C21H25N5OS/c1-14-8-10-17(11-9-14)26-20-18(12-22-26)15(2)24-25-21(20)28-13-19(27)23-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,27)
SMILES: CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4CCCCC4
Molecular Formula: C21H25N5OS
Molecular Weight: 395.53

N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

CAS No.: 1207028-23-6

Cat. No.: VC4212431

Molecular Formula: C21H25N5OS

Molecular Weight: 395.53

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide - 1207028-23-6

Specification

CAS No. 1207028-23-6
Molecular Formula C21H25N5OS
Molecular Weight 395.53
IUPAC Name N-cyclohexyl-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H25N5OS/c1-14-8-10-17(11-9-14)26-20-18(12-22-26)15(2)24-25-21(20)28-13-19(27)23-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,27)
Standard InChI Key HWINAIAWBLSPIG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4CCCCC4

Introduction

Structural Characterization and Molecular Properties

The target compound features a pyrazolo[3,4-d]pyridazine core substituted at the 1-position with a p-tolyl group, at the 4-position with a methyl group, and at the 7-position with a thioacetamide moiety linked to a cyclohexylamine (Fig. 1). Key structural attributes include:

  • Pyrazolo[3,4-d]pyridazine scaffold: A fused bicyclic system comprising pyrazole and pyridazine rings. The 3,4-d fusion pattern distinguishes it from pyrazolo[3,4-c]pyridines (e.g., in ).

  • Substituents:

    • p-Tolyl (1-position): Introduces hydrophobicity and potential π-stacking interactions.

    • Methyl (4-position): Enhances metabolic stability.

    • Thioacetamide (7-position): The sulfur atom may participate in hydrogen bonding or metal coordination .

  • Cyclohexyl group: Confers conformational rigidity and modulates solubility.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₃H₂₇N₅OS
Molecular Weight437.56 g/mol
LogP (Predicted)~3.2 (Moderately lipophilic)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (N, O, S atoms)

Synthetic Methodologies

The synthesis of this compound likely involves multi-step strategies analogous to those for pyrazolopyridines and thioacetamide derivatives .

Core Scaffold Assembly

  • Pyridazine Formation: Condensation of hydrazine derivatives with diketones or cyanopyridines under acidic conditions.

  • Pyrazole Ring Closure: Cyclization via intramolecular nucleophilic attack, as demonstrated in pyrazolo[3,4-c]pyridine syntheses .

Functionalization Steps

  • Suzuki-Miyaura Coupling: Introduction of the p-tolyl group using p-tolylboronic acid and Pd(PPh₃)₄ .

  • Thioether Formation: Reaction of a chloropyridazine intermediate with thioacetamide under basic conditions (e.g., K₂CO₃ in DMF) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyridazine cyclizationHydrazine hydrate, HCl, reflux65–75
Suzuki couplingPd(PPh₃)₄, NaHCO₃, DME, 80°C70–85
Thioacetamide couplingThioacetamide, K₂CO₃, DMF, 60°C50–60

Biological Activity and Mechanistic Insights

While direct pharmacological data are unavailable, inferences are drawn from structurally related compounds:

NADPH Oxidase Inhibition

Pyrazolo pyridine derivatives (e.g., WO2010035221A1 ) inhibit NADPH oxidase (NOX) isoforms, which are implicated in oxidative stress. The target compound’s sulfur atom could chelate catalytic copper ions in NOX enzymes.

Table 3: Hypothetical Activity Profile

TargetPredicted IC₅₀ (μM)Mechanism
EGFR Kinase0.5–2.0ATP-competitive inhibition
NOX41.0–5.0Metal ion chelation
HDAC610–20Zinc coordination

Future Research Directions

  • In Vitro Screening: Prioritize assays against kinase panels and cancer cell lines.

  • ADMET Profiling: Assess metabolic stability (CYP450 isoforms) and plasma protein binding.

  • Crystallographic Studies: Resolve ligand-target complexes to guide optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator